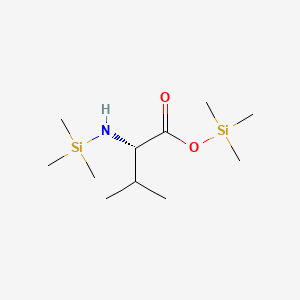
Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L-
描述
. This compound is primarily used in organic synthesis and analytical chemistry due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Reaction with Trimethylsilyl Chloride: L-valine is reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to protect the amino and carboxyl groups.
Industrial Production Methods: The industrial production involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Types of Reactions:
Deprotection Reactions: The trimethylsilyl groups can be removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate L-valine.
Substitution Reactions: The silyl-protected valine can undergo nucleophilic substitution reactions with various reagents.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Fluoride Sources: TBAF, HF
Nucleophiles: Alcohols, amines
Oxidizing Agents: Chromium(VI) oxide, Dess-Martin periodinane
Reducing Agents: Lithium aluminium hydride (LiAlH4)
Major Products Formed:
Deprotection yields L-valine.
Substitution reactions can produce various esters and amides.
科学研究应用
Chemistry: Used as a protecting group in peptide synthesis and organic synthesis. Biology: Employed in the study of enzyme mechanisms and protein interactions. Medicine: Investigated for its potential use in drug delivery systems. Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The compound exerts its effects primarily through the protection and deprotection of functional groups. The trimethylsilyl groups protect the amino and carboxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. The mechanism involves the formation of a silyl ether bond with the amino group and a silyl ester bond with the carboxyl group.
相似化合物的比较
L-Valine, N,O-bis(trimethylsilyl) ester: Similar structure but with both amino and carboxyl groups protected.
L-Valine, N-(tert-butyldimethylsilyl) ester: Uses a different silyl protecting group.
Uniqueness: The L-valine, N-(trimethylsilyl)-, trimethylsilyl ester is unique due to its dual silyl protection, which provides enhanced stability and reactivity compared to other derivatives.
属性
IUPAC Name |
trimethylsilyl (2S)-3-methyl-2-(trimethylsilylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO2Si2/c1-9(2)10(12-15(3,4)5)11(13)14-16(6,7)8/h9-10,12H,1-8H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMRIWMQZDBOTB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O[Si](C)(C)C)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[Si](C)(C)C)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


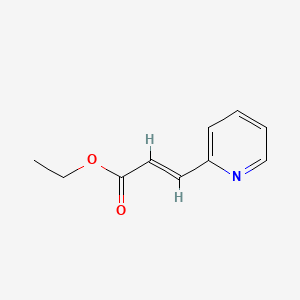
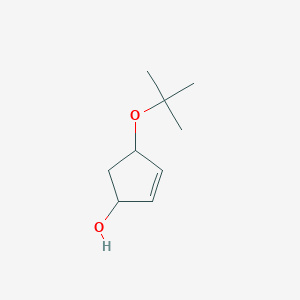
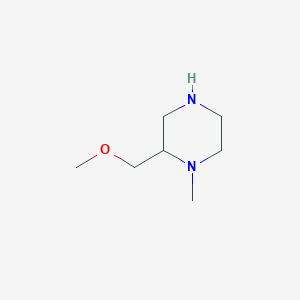
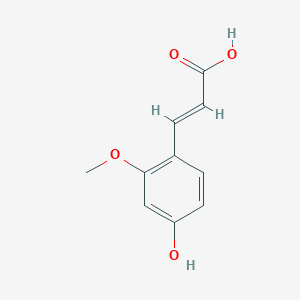
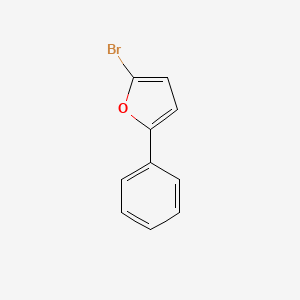
![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3281472.png)
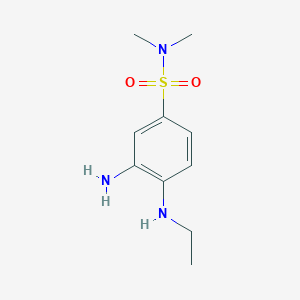
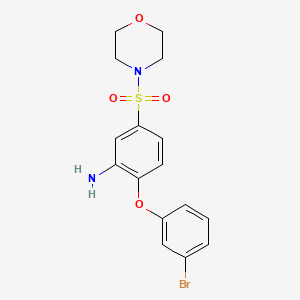
![N-[4-amino-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3281493.png)
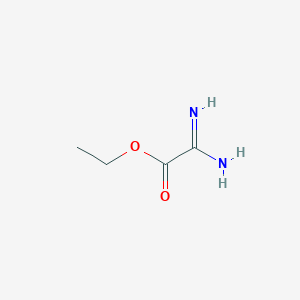
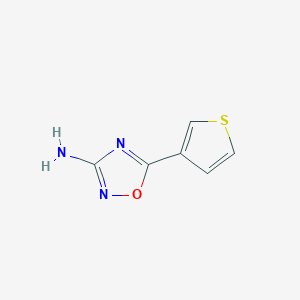
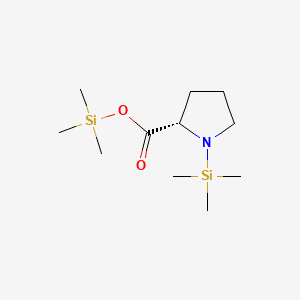
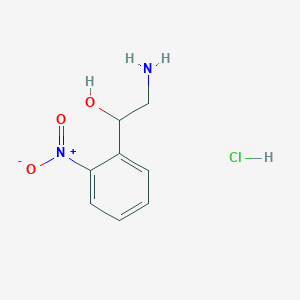
![5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B3281533.png)
